molecular formula C13H11Cl2N5 B3006986 N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 732270-05-2

N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3006986
CAS No.: 732270-05-2
M. Wt: 308.17
InChI Key: MBKCKWXRFMDBSV-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenethylamine and appropriate pyrazolo[3,4-d]pyrimidine precursors.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the starting materials are combined and reacted under controlled temperatures and pressures.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves:

    Molecular Targets: The compound targets specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may interfere with signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    2,4-Dichlorophenyl Derivatives: Compounds with the same phenyl ring but different heterocyclic cores.

Uniqueness

    Structural Features: The combination of the 2,4-dichlorophenyl group with the pyrazolo[3,4-d]pyrimidine core provides unique chemical properties.

    Biological Activity: Exhibits distinct biological activities compared to other similar compounds, making it a valuable candidate for drug development.

This detailed article provides a comprehensive overview of N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5/c14-9-2-1-8(11(15)5-9)3-4-16-12-10-6-19-20-13(10)18-7-17-12/h1-2,5-7H,3-4H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKCKWXRFMDBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCNC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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